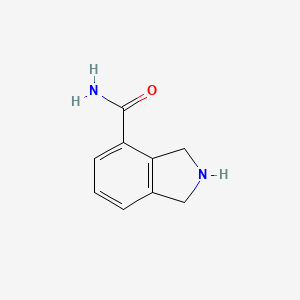

2,3-dihydro-1H-isoindole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,3-dihydro-1H-isoindole-4-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of this compound. For instance, the synthesis of 1-arylindazole-3-carboxamides involves a strategic reaction that could potentially be adapted for the synthesis of isoindole derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 1-arylindazole-3-carboxamides, involves a two-step process starting with a reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization . This method could potentially be modified to synthesize this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the papers, the structure of a nitrogen-rich energetic compound and its sodium complex has been characterized using techniques such as FT-IR, MS, and EA . Similar analytical techniques could be employed to determine the molecular structure of this compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for this compound, but they do describe reactions of related compounds. For example, 1,4-benzodioxin-2-carboxylic esters or carboxamides react with nucleophilic amines to yield various derivatives, which suggests that this compound could also undergo nucleophilic substitution reactions under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the thermal stability of related compounds has been measured using DSC, and their decomposition temperatures have been reported . Similar methods could be used to assess the thermal stability of this compound.

Scientific Research Applications

Synthesis and Derivatives

Synthesis Approaches : 2,3-Dihydro-1H-isoindole-4-carboxamide and its derivatives are synthesized through various chemical reactions, including ring contracting rearrangements and reactions with ortho-formylbenzoic acid. These processes often result in high yields and facilitate the creation of complex molecular structures (Opatz & Ferenc, 2006), (Vasilin et al., 2015).

Isoindolinone Derivatives : An innovative synthetic approach to isoindolinone derivatives, related to this compound, was developed. This includes reactions with butyllithium, resulting in moderate-to-fair yields of 2-alkyl-3-aryl-2,3-dihydro-1H-isoindol-1-ones, potentially through oxidation processes (Kobayashi & Chikazawa, 2016).

Fluorescent Compounds Synthesis : Certain derivatives of this compound, specifically thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole derivatives, exhibit pronounced UV fluorescence, indicating potential applications in materials science and photophysics (Dotsenko et al., 2021).

Biochemical and Medicinal Applications

- Heparanase Inhibition : A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, structurally related to this compound, has been identified as potent inhibitors of the enzyme heparanase. These compounds show promising anti-angiogenic effects, suggesting potential therapeutic applications (Courtney et al., 2004).

Analytical Chemistry Applications

- Capillary Electrophoresis : Derivatives of this compound have been used as derivatization agents in capillary electrophoresis for the analysis of amino sugars. This application demonstrates the utility of these compounds in sensitive analytical techniques like laser-induced fluorescence detection (Liu, Shirota, & Novotny, 1991).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 2,3-dihydro-1h-isoindole-4-carboxamide, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, which in many cases, inhibits their activity .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

A similar compound, nms-p118, has been reported to be a potent, orally available, and highly selective parp-1 inhibitor with excellent adme and pharmacokinetic profiles .

Result of Action

Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2,3-dihydro-1H-isoindole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVCCJZBQCWNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-cyclopropyl-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2565873.png)

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)

![3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2565877.png)

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)

![N-benzo[3,4-d]1,3-dioxolen-5-yl-2-(4-oxo(3-hydroquinazolin-2-ylthio))ethanamide](/img/structure/B2565879.png)

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

![N-[2-(3-Cyclopentyl-8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2565887.png)

![3-butyl-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2565891.png)

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)